N-lactoyl-phenylalanine

Beschreibung

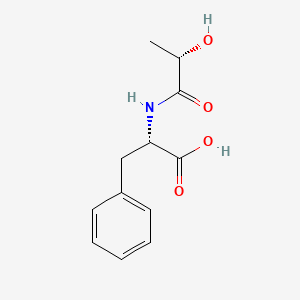

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRJJZHHNGABMQ-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183241-73-8 | |

| Record name | N-Lactoylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological Synthesis of N-Lactoyl-Phenylalanine by CNDP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified signaling metabolite that plays a significant role in regulating appetite and energy metabolism. This molecule is synthesized endogenously through the enzymatic action of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), which catalyzes the condensation of lactate and phenylalanine. This technical guide provides an in-depth overview of the biological synthesis of this compound by CNDP2, offering detailed experimental protocols for its production and quantification. The guide is intended for researchers, scientists, and drug development professionals interested in the study and application of this important biomolecule.

Introduction

N-lactoyl-amino acids are a class of metabolites formed by the enzymatic conjugation of lactate to an amino acid.[1] Among these, this compound (Lac-Phe) has garnered significant attention due to its role as a signaling molecule that can suppress appetite and is associated with physical exercise.[2] The primary enzyme responsible for the biosynthesis of Lac-Phe is Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[1][3] CNDP2, a member of the M20 metallopeptidase family, catalyzes the formation of N-lactoyl-amino acids through a process of reverse proteolysis, a reaction previously thought to be negligible in vivo.[1][3] This enzyme demonstrates a preference for hydrophobic amino acids and requires manganese ions (Mn²⁺) for its full activity.[3][4]

This guide details the methodologies for the biological synthesis of this compound using recombinant CNDP2, including the expression and purification of the enzyme, the enzymatic synthesis protocol, and methods for the quantification of the product.

CNDP2-Mediated Synthesis of this compound

The synthesis of this compound by CNDP2 is a condensation reaction between L-lactate and L-phenylalanine. This reversible reaction is thermodynamically unfavorable under standard conditions; however, it is driven forward by the high intracellular concentrations of lactate and phenylalanine that can occur, for example, during strenuous physical exercise.[3]

Signaling Pathway and Logical Relationships

The production of this compound is initiated by an increase in intracellular lactate and phenylalanine levels. CNDP2, a cytosolic enzyme, then catalyzes their condensation. The newly synthesized this compound can then be secreted from the cell to act as a signaling molecule.

Experimental Protocols

This section provides detailed protocols for the key experiments required for the biological synthesis and analysis of this compound.

Recombinant Human CNDP2 Expression and Purification

The following is a general protocol for the expression of His-tagged human CNDP2 in E. coli and its subsequent purification.

Materials:

-

Human CNDP2 cDNA in a suitable expression vector (e.g., pET vector with an N-terminal His6-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB Broth and LB agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1 mM MnCl₂)

Protocol:

-

Transformation: Transform the CNDP2 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged CNDP2 with Elution Buffer.

-

Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified protein using a suitable method (e.g., centrifugal filters) and store at -80°C in aliquots.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using purified recombinant CNDP2.

Materials:

-

Purified recombinant human CNDP2

-

L-Lactic acid sodium salt

-

L-Phenylalanine

-

Reaction Buffer (25 mM Tris-HCl, pH 7.4)

-

Manganese (II) chloride (MnCl₂) solution

-

Quenching solution (e.g., ice-cold methanol or acetonitrile)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

10 mM L-Lactate

-

10 mM L-Phenylalanine

-

0.1 mM MnCl₂

-

1 µg purified CNDP2

-

Reaction Buffer to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 24 hours, depending on the desired yield).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold quenching solution.

-

Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated protein. The supernatant can then be used for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general method for the quantification of this compound in the reaction mixture.

Materials:

-

This compound standard

-

This compound-d5 (or other suitable internal standard)

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reversed-phase HPLC column

Protocol:

-

Sample Preparation: To the supernatant from the enzymatic reaction, add the internal standard (e.g., this compound-d5) to a final concentration of 1 µM.

-

LC Separation: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B.

-

MS/MS Detection: Use a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the parent and product ions for this compound and its internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound and quantify the amount in the samples based on the peak area ratio to the internal standard.

Data Presentation

Quantitative Data

The following table summarizes the available quantitative data for the CNDP2-catalyzed synthesis of this compound. It is important to note that while an equilibrium constant has been reported, detailed kinetic parameters for the forward synthesis reaction (Km, Vmax, kcat) are not yet available in the peer-reviewed literature.

| Parameter | Value | Reference |

| Equilibrium Constant (K) | 2.7 x 10⁻² M⁻¹ - 3.1 x 10⁻² M⁻¹ | [3] |

| Optimal pH | ~7.4 | [3] |

| Required Cofactor | Mn²⁺ | [3] |

| Km (L-Lactate) | Not Reported | - |

| Km (L-Phenylalanine) | Not Reported | - |

| Vmax | Not Reported | - |

| kcat | Not Reported | - |

Experimental Workflows and Logical Relationships

Experimental Workflow for Biological Synthesis and Analysis

The overall workflow for producing and analyzing this compound involves several key stages, from the initial molecular biology steps to the final analytical quantification.

Conclusion

The biological synthesis of this compound by CNDP2 represents a fascinating example of reverse proteolysis with significant physiological relevance. This technical guide provides a comprehensive framework for researchers to produce and study this important signaling molecule. While the fundamental enzymatic reaction is understood, further research is needed to fully elucidate the kinetic parameters of the synthesis reaction and to explore the broader substrate scope of CNDP2 in the context of N-lactoyl-amino acid formation. The methodologies outlined herein should serve as a valuable resource for advancing our understanding of this novel metabolic pathway and its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The zinc form of carnosine dipeptidase 2 (CN2) has dipeptidase activity but its substrate specificity is different from that of the manganese form - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Lactoyl-Phenylalanine (Lac-Phe): A Novel Signaling Metabolite in Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified, blood-borne signaling metabolite that has emerged as a critical link between physiological stressors like intense exercise and metabolic regulation.[1] Synthesized from the condensation of lactate and phenylalanine, Lac-Phe is a potent anorexigenic molecule, playing a significant role in suppressing food intake, reducing adiposity, and improving glucose homeostasis.[2][3] Its production is catalyzed by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2), which is highly expressed in immune and epithelial cells.[2][4] The discovery of Lac-Phe has provided a molecular explanation for the appetite-suppressing effects of vigorous physical activity and the weight-loss-associated effects of the widely used anti-diabetic drug, metformin.[5][6] This guide provides a comprehensive overview of the biosynthesis, physiological roles, and mechanism of action of Lac-Phe, presents key quantitative data and experimental protocols, and explores its potential as a therapeutic target for metabolic diseases.

Biosynthesis of this compound

Lac-Phe is an N-acyl-amino acid formed through the CNDP2-mediated condensation of (S)-lactate and L-phenylalanine.[4][7] This biosynthetic pathway is notable as it represents a form of reverse proteolysis.[8] The reaction is thermodynamically unfavorable but is driven forward by high intracellular concentrations of its precursors, lactate and phenylalanine.[8]

Key Stimuli for Lac-Phe Production:

-

Intense Exercise: Vigorous physical activity leads to a significant increase in muscle-derived lactate, which drives CNDP2-mediated synthesis of Lac-Phe.[4] Sprinting induces a more dramatic increase in plasma Lac-Phe than resistance or endurance training.[5]

-

Metformin Treatment: The anti-diabetic drug metformin inhibits mitochondrial complex I, leading to increased intracellular lactate and glycolytic flux, which in turn stimulates Lac-Phe production.[1][6] This mechanism is a key mediator of metformin's anorexigenic and anti-obesity effects.[9]

-

Feeding: The intake of food, particularly carbohydrates, can also increase Lac-Phe levels.[4][10]

-

Pathological Conditions: Elevated Lac-Phe is observed in conditions characterized by high lactate or phenylalanine levels, such as mitochondrial diseases and phenylketonuria (PKU).[1][4][11]

The primary sites of Lac-Phe biosynthesis are CNDP2-positive cells, which include macrophages, monocytes, and epithelial cells in various organs such as the gut and kidney.[2][4][12]

References

- 1. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]

- 6. Lac-Phe mediates the anti-obesity effect of metformin. | Broad Institute [broadinstitute.org]

- 7. Lac-Phe - Wikipedia [en.wikipedia.org]

- 8. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lac-Phe mediates the effects of metformin on food intake and body weight. | Broad Institute [broadinstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N-Lactoyl-Phenylalanine: An In-depth Technical Guide on the Exercise-Induced Metabolite

Executive Summary

N-lactoyl-phenylalanine (Lac-Phe) has emerged as a significant exercise-induced signaling metabolite with potent effects on appetite regulation and energy balance. Synthesized from the condensation of lactate and phenylalanine by the enzyme carnosine dipeptidase 2 (CNDP2), Lac-Phe acts as a blood-borne signal that suppresses feeding and reduces adiposity.[1][2][3][4] This technical guide provides a comprehensive overview of the core biochemistry, physiological roles, and preclinical evidence surrounding Lac-Phe. It details key experimental protocols, presents quantitative data from foundational studies in structured tables, and visualizes the critical pathways and workflows, offering a vital resource for researchers, scientists, and drug development professionals exploring its therapeutic potential.

Biochemistry of this compound

Discovery and Synthesis

N-lactoyl-amino acids were identified as a class of mammalian metabolites during an untargeted metabolomics screen.[4][5] Subsequent research established that these pseudodipeptides are formed through a process of reverse proteolysis, a mechanism previously thought to be negligible in vivo.[4][5] The most prominent of these, this compound, is synthesized from L-lactate, produced in abundance during intense exercise, and the essential amino acid L-phenylalanine.[6][7][8]

The primary enzyme responsible for this condensation reaction is Cytosolic Nonspecific Dipeptidase 2 (CNDP2), also known as carnosine dipeptidase II.[1][5][9] The biosynthesis occurs in CNDP2-positive cells, which include a range of cell types such as macrophages, monocytes, and various immune and epithelial cells.[2][3][10] The formation is driven by mass action, with high intracellular concentrations of lactate and phenylalanine promoting the synthesis of Lac-Phe.[7][9]

Figure 1: Biochemical Synthesis of this compound.

Physiological Role and Mechanism of Action

Appetite Suppression and Energy Homeostasis

The primary and most studied physiological role of Lac-Phe is the suppression of food intake.[8][11][12] Pharmacological administration of Lac-Phe to diet-induced obese (DIO) mice significantly reduces food consumption without affecting locomotor activity or overall energy expenditure.[3][8][13] This anorexigenic effect leads to reduced body weight, decreased adiposity, and improved glucose homeostasis with chronic administration.[8][10][11] Conversely, genetic ablation of CNDP2 in mice, which impairs Lac-Phe synthesis, leads to increased food intake and exacerbates obesity following an exercise regimen.[2][8][14]

The appetite-suppressing effects of Lac-Phe appear to be most pronounced in obese individuals.[14] Studies in mice have shown that Lac-Phe administration did not significantly alter the appetite of lean, healthy mice.[6][15] In humans, the intensity of exercise correlates with the magnitude of the post-exercise plasma Lac-Phe increase, with sprint exercise inducing the most dramatic rise.[8]

Anti-Inflammatory Effects

Beyond its role in metabolism, emerging evidence suggests Lac-Phe possesses anti-inflammatory properties. In mouse models of colitis, Lac-Phe treatment was shown to alleviate symptoms by inhibiting the M1 polarization of macrophages.[1] Mechanistically, this is achieved by suppressing the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[1]

Signaling Pathways

The precise molecular targets and signaling mechanisms of Lac-Phe are an active area of investigation.

-

Central Nervous System: Recent studies suggest Lac-Phe exerts its effects on appetite by directly acting on the central nervous system. It has been shown to inhibit AgRP (Agouti-related peptide) neurons in the hypothalamus, a critical population of neurons that stimulate feeding.[12][16]

-

NF-κB Pathway: In the context of inflammation, Lac-Phe has been demonstrated to suppress the NF-κB signaling pathway in macrophages, thereby reducing the expression of pro-inflammatory cytokines.[1]

-

AMPK-PGC1α-PPARγ Pathway: In a model of spinal cord injury, Lac-Phe was found to modulate lipid metabolism in microglia and macrophages through the activation of the AMPK-PGC1α-PPARγ signaling pathway, promoting a shift toward an anti-inflammatory M2 phenotype.[17]

Figure 2: Proposed Signaling Pathways for Lac-Phe Action.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on Lac-Phe.

Table 1: Effects of Acute Lac-Phe Administration in Diet-Induced Obese (DIO) Mice

| Parameter | Dosage | Observation | Duration | Reference |

|---|---|---|---|---|

| Food Intake | 50 mg/kg (IP) | ~50% reduction compared to vehicle | 12 hours | [8][13][18] |

| Locomotor Activity | 50 mg/kg (IP) | No significant effect | 12 hours | [8][13] |

| Energy Expenditure | 50 mg/kg (IP) | No significant effect | 12 hours |[8][13] |

Table 2: Effects of Chronic Lac-Phe Administration in DIO Mice

| Parameter | Dosage | Observation | Duration | Reference |

|---|---|---|---|---|

| Cumulative Food Intake | Not specified | Reduced | 10 days | [8] |

| Body Weight | Not specified | Reduced (due to loss of body fat) | 10 days | [8][14] |

| Glucose Tolerance | Not specified | Improved | 10 days |[8][18] |

Table 3: Phenotype of CNDP2 Knockout (KO) Mice

| Condition | Observation | Duration | Reference |

|---|---|---|---|

| High-Fat Diet + Exercise | Gained 13% more weight than wild-type | 40 days | [14] |

| High-Fat Diet + Exercise | Did not lose as much weight as wild-type | Not specified | [8] |

| Acetaminophen Overdose | Aggravated renal injury | Acute |[19] |

Table 4: Plasma Lac-Phe Concentrations in Humans

| Condition | Mean Concentration (± SD) | Subject Group | Reference |

|---|---|---|---|

| Baseline | 31.5 ± 10 nmol/L | Junior Triathletes | [20][21][22] |

| Post-Exercise (Peak) | 101.0 ± 40.1 nmol/L | Junior Triathletes | [20][21][22] |

| Post-Exercise (15 min) | 89.7 ± 30.4 nmol/L | Junior Triathletes |[20][21][22] |

Key Experimental Protocols

Animal Models and Exercise Regimens

-

Model: Diet-induced obese (DIO) mice are the standard model. C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.[8][18]

-

Exercise Protocol: A common protocol involves treadmill running. A schematic for a single bout of intense exercise might involve a graded increase in speed and incline until exhaustion.[23] For chronic exercise studies, mice may be subjected to regular treadmill running sessions (e.g., 5 days/week) for several weeks.[14][24]

Lac-Phe Administration Studies

-

Route of Administration: Intraperitoneal (IP) injection is used for in vivo studies, as oral administration of Lac-Phe has been shown to be ineffective, likely due to hydrolysis in the digestive tract.[6][7][25]

-

Dosage: A commonly used acute dose in mice is 50 mg/kg, which elevates circulating Lac-Phe to levels comparable to those seen after intense exercise.[13][25]

-

Vehicle Control: A saline or PBS solution is typically used as the vehicle control for injection studies.

Metabolite Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of Lac-Phe in biological matrices.[20][21][26]

-

Sample Preparation:

-

Collect blood samples (e.g., from tail vein or terminal bleed) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

For analysis, perform protein precipitation by adding a solvent like acetonitrile, often containing a deuterated internal standard (e.g., d5-lactoyl-phenylalanine), to a small volume of plasma (e.g., 20-100 µL).[27]

-

Vortex and centrifuge to pellet precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.[27]

-

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[28]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Lac-Phe and its stable isotope-labeled internal standard.

Figure 3: Workflow for Investigating Lac-Phe Function.

CNDP2 Knockout Mouse Generation

-

Methodology: CNDP2 knockout (KO) mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation or delete critical exons of the Cndp2 gene.[19]

-

Validation: Successful gene ablation should be confirmed at the genomic level (PCR and sequencing), transcript level (RT-qPCR), and protein level (Western blot analysis of tissues like liver, kidney, and macrophages).[19][29] Functional validation involves demonstrating a significant reduction in dipeptidase activity and a blunted Lac-Phe response to exercise.[19]

Conclusion and Future Directions

This compound is a conserved, exercise-inducible metabolite that functions as a key signaling molecule in the regulation of food intake and energy balance.[3] Its synthesis by CNDP2 provides a direct link between peripheral lactate metabolism and central appetite control.[1][12] The robust preclinical data demonstrating its ability to reduce adiposity and improve glucose homeostasis in obese models positions Lac-Phe and its associated pathways as promising therapeutic targets for obesity and related metabolic disorders.[11][15]

Future research should focus on:

-

Receptor Identification: Identifying the specific cell surface receptor(s) for Lac-Phe is critical to fully elucidating its signaling mechanism.

-

Human Studies: Translating the findings from animal models to humans through controlled clinical trials is essential to validate its therapeutic efficacy and safety.

-

Pharmacokinetics and Drug Delivery: Given its poor oral bioavailability, developing strategies for effective delivery of Lac-Phe or small molecule mimetics is a key challenge for drug development.[6]

-

Broader Physiological Roles: Investigating the role of Lac-Phe in other physiological contexts, such as aging, neuroprotection, and its potential as a biomarker for mitochondrial dysfunction, warrants further exploration.[15][16][25]

References

- 1. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. jeoct.com [jeoct.com]

- 4. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bigthink.com [bigthink.com]

- 7. proteopedia.org [proteopedia.org]

- 8. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]

- 9. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trends in Endocrinology & Metabolism | Metabolite of the Month: Lac-Phe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vigorous exercise decreases appetite and promotes weight loss through the production of the metabolite Lac-Phe | Observatoire de la prévention de l'Institut de Cardiologie de Montréal [observatoireprevention.org]

- 15. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound modulates lipid metabolism in microglia/macrophage via the AMPK-PGC1α-PPARγ pathway to promote recovery in mice with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fiercebiotech.com [fiercebiotech.com]

- 19. Carnosine dipeptidase II (CNDP2) protects cells under cysteine insufficiency by hydrolyzing glutathione-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]

- 22. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. AU2022271191A1 - Lactoyl amino acids for the treatment of metabolic disease - Google Patents [patents.google.com]

- 24. Exercise performance is not improved in mice with skeletal muscle deletion of natriuretic peptide clearance receptor | PLOS One [journals.plos.org]

- 25. N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

Endogenous Production and Regulation of N-Lactoyl-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lactoyl-phenylalanine (Lac-Phe) is an exercise-inducible metabolite that has emerged as a key signaling molecule in the regulation of appetite and energy homeostasis. Synthesized endogenously from lactate and phenylalanine, Lac-Phe levels are dynamically regulated by physiological states, primarily intense physical activity and pharmacological interventions such as metformin administration. This technical guide provides an in-depth overview of the biosynthesis, regulation, and physiological functions of Lac-Phe. It details the enzymatic machinery responsible for its production, summarizes key quantitative data on its induction, outlines experimental protocols for its study, and illustrates the signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolism, exercise physiology, and drug development.

Introduction

The discovery of this compound (Lac-Phe) as a blood-borne signaling molecule has provided new insights into the molecular mechanisms that underpin the metabolic benefits of exercise.[1][2] This pseudodipeptide, formed from the condensation of lactate and phenylalanine, has been shown to suppress feeding and reduce body weight in preclinical models, highlighting its potential as a therapeutic target for obesity and related metabolic disorders.[3][4] This guide will explore the core aspects of Lac-Phe biology, from its endogenous production and regulation to its physiological effects and the experimental methodologies used to investigate them.

Endogenous Production of this compound

The primary mechanism for the endogenous production of Lac-Phe is the enzymatic conjugation of L-lactate and L-phenylalanine.

The CNDP2 Enzyme: The Key Biosynthetic Engine

The synthesis of Lac-Phe is catalyzed by the cytosolic nonspecific dipeptidase 2 (CNDP2), also known as carnosine dipeptidase 2.[5][6] CNDP2 belongs to the M20 metallopeptidase family and facilitates the formation of a peptide bond between the carboxyl group of lactate and the amino group of phenylalanine in a process described as reverse proteolysis.[5][6] The reaction is dependent on the intracellular concentrations of its substrates, lactate and phenylalanine.[7]

Tissue Distribution of CNDP2

CNDP2 is ubiquitously expressed in various tissues, with the highest levels found in the kidney and liver.[8] It is also expressed in peripheral blood leukocytes.[1] The widespread distribution of CNDP2 suggests that multiple organs and cell types have the capacity to produce Lac-Phe, including macrophages, monocytes, and other immune and epithelial cells.[3][9]

Regulation of this compound Production

The production of Lac-Phe is tightly regulated by physiological and pharmacological stimuli that modulate the availability of its precursors.

Exercise-Induced Production

Intense physical exercise is the most potent physiological stimulus for Lac-Phe production.[2][10] During strenuous activity, skeletal muscles produce large amounts of lactate, which is released into the bloodstream. The elevated circulating lactate, along with available phenylalanine, drives the CNDP2-mediated synthesis of Lac-Phe.[2][6] The magnitude of the increase in plasma Lac-Phe is dependent on the intensity of the exercise, with sprint and high-intensity interval training leading to more significant elevations than endurance exercise.[10]

Pharmacological Regulation by Metformin

The anti-diabetic drug metformin has been shown to be a potent inducer of Lac-Phe production.[11] Metformin treatment leads to an increase in intracellular lactate, which in turn serves as a substrate for CNDP2-mediated Lac-Phe synthesis.[11]

Physiological Functions of this compound

The primary physiological role of Lac-Phe identified to date is the regulation of appetite and energy balance.

Appetite Suppression

Pharmacological administration of Lac-Phe in diet-induced obese mice has been shown to suppress food intake by approximately 50% over a 12-hour period without affecting movement or energy expenditure.[3][4] Chronic administration leads to reduced cumulative food intake, decreased adiposity, and lower body weight.[3] Conversely, genetic ablation of CNDP2 in mice, which impairs Lac-Phe biosynthesis, results in increased food intake and obesity following exercise training.[3]

Signaling Pathway in the Hypothalamus

The appetite-suppressing effects of Lac-Phe are mediated through its action on the central nervous system. The hypothalamus, a key brain region for the regulation of energy homeostasis, is a primary target. Lac-Phe is thought to cross the blood-brain barrier and directly interact with neurons in the arcuate nucleus of the hypothalamus.[12] Specifically, Lac-Phe has been shown to inhibit the activity of Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[13] While the direct receptor for Lac-Phe is still under investigation, its inhibitory effect on AgRP neurons is believed to involve the activation of ATP-sensitive potassium (KATP) channels.[13] The inhibition of AgRP neurons can subsequently disinhibit anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons, leading to a net reduction in food intake.[14][15][16]

Quantitative Data

The following tables summarize quantitative data on Lac-Phe levels under various conditions.

Table 1: Plasma this compound Concentrations in Humans After Exercise

| Condition | Baseline Lac-Phe (nmol/L) | Post-Exercise Lac-Phe (nmol/L) | Fold Change | Reference |

| Sedentary (overweight/obese) | ~25 | ~50 (after 30 min endurance) | ~2 | [17] |

| Junior Triathletes (incremental test) | 31.5 ± 10 | 101.0 ± 40.1 (at exhaustion) | ~3.2 | [18][19][20] |

| Healthy, active men (vigorous intensity) | ~30 | ~150 (immediately post-exercise) | ~5 | [10] |

Table 2: Plasma this compound Concentrations in Mice After Exercise

| Condition | Baseline Lac-Phe (µM) | Post-Exercise Lac-Phe (µM) | Fold Change | Reference |

| C57BL/6J mice (treadmill to exhaustion) | ~0.5 | ~5.0 | ~10 | [18][21] |

Table 3: Dose-Dependent Effects of this compound on Food Intake in Diet-Induced Obese Mice

| Dose (mg/kg, IP) | Food Intake Reduction (%) | Duration of Effect | Reference |

| 50 | ~50% | 12 hours | [3][4] |

| 0.2 (daily for 21 days) | Significant colitis symptom reduction without appetite effect | 21 days | [1] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of Lac-Phe in plasma samples.

Sample Preparation:

-

To 50 µL of plasma, add 250 µL of methanol containing an internal standard (e.g., d5-Lactoyl-Phenylalanine).[17]

-

Vortex for 30 seconds to precipitate proteins.[17]

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.[17]

-

Transfer the supernatant to a new tube and dry under vacuum.[17]

-

Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 25% acetonitrile in water).[17]

Liquid Chromatography:

-

Column: A HILIC column (e.g., SeQuant ZIC-HILIC) is commonly used.[22]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous is typically used to retain and elute the polar Lac-Phe molecule.

-

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: For Lac-Phe, the transition m/z 236.1 -> 120.1 is commonly monitored. For a d5-internal standard, a corresponding shifted transition would be used.[21]

In Vivo Administration of this compound in Mice

This protocol describes the administration of Lac-Phe to mice to study its effects on appetite.

Animal Model:

-

Diet-induced obese (DIO) mice are a common model. Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.[21]

Dosing:

-

Compound Preparation: Synthesize or purchase this compound. Dissolve in a sterile vehicle such as saline.

-

Route of Administration: Intraperitoneal (IP) injection is effective. Oral administration is not effective due to the hydrolysis of the peptide bond in the digestive tract.[7][21]

-

Dosage: A common acute dose is 50 mg/kg.[21][23] For chronic studies, daily injections can be administered.[4]

Appetite Monitoring:

-

Individually house mice to accurately measure food intake.

-

Measure food intake at regular intervals (e.g., every few hours for acute studies, daily for chronic studies).

-

Monitor body weight daily.

-

Use metabolic cages to simultaneously measure food intake, energy expenditure, and locomotor activity.

CNDP2 Enzyme Activity Assay

A detailed, standardized protocol for CNDP2 activity with respect to Lac-Phe synthesis is not widely available in the literature. However, a general approach can be inferred.

Principle: The assay would measure the formation of Lac-Phe from lactate and phenylalanine in the presence of a source of CNDP2 enzyme (e.g., recombinant CNDP2 or tissue lysate) and the necessary cofactor, Mn2+.[5][6]

Reaction Mixture:

-

Buffer: Tris-HCl (e.g., 25 mM, pH 7.4).[5]

-

Cofactor: MnCl2 (e.g., 0.1 mM).[5]

-

Substrates: L-lactate and L-phenylalanine at varying concentrations to determine kinetic parameters.

-

Enzyme source: Recombinant human CNDP2 or tissue homogenate.

Procedure:

-

Incubate the reaction mixture at 37°C.[5]

-

Take aliquots at different time points.

-

Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Quantify the amount of Lac-Phe produced using LC-MS/MS as described above.

Kinetic Analysis:

-

By varying the concentrations of lactate and phenylalanine, one can determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax) for the CNDP2 enzyme. An apparent equilibrium constant (K) for the formation of Lac-Phe has been reported to be approximately 3.1 x 10⁻² M⁻¹.[5]

Visualizations

Signaling Pathway of this compound

References

- 1. Exercise-induced Metabolite this compound Ameliorates Colitis by Inhibiting M1 Macrophage Polarization via the Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openagrar.de [openagrar.de]

- 3. An exercise-inducible metabolite that suppresses feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a Link Between Exercise and Appetite Regulation – Fight Aging! [fightaging.org]

- 5. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. CNDP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. N-lactoyl phenylalanine suppresses appetite and obesity with important implications for aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exercise intensity determines circulating levels of Lac-Phe and other exerkines: a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genecards.org [genecards.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Lactate activates hypothalamic POMC neurons by intercellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lactate activates hypothalamic POMC neurons by intercellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exercise-Induced N-Lactoylphenylalanine Predicts Adipose Tissue Loss during Endurance Training in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Role of N-Lactoyl-Phenylalanine in the Gut-Brain Axis: A Technical Guide

Abstract: N-lactoyl-phenylalanine (Lac-Phe), a metabolite synthesized from lactate and phenylalanine, has recently emerged as a critical signaling molecule in the gut-brain axis, particularly in the regulation of appetite and energy metabolism. Produced endogenously by the enzyme Carnosine Dipeptidase 2 (CNDP2) in response to physiological stimuli such as intense exercise and metformin administration, Lac-Phe acts as a blood-borne signal that suppresses feeding and reduces adiposity. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and physiological functions of Lac-Phe. It includes a summary of key quantitative data, detailed experimental protocols for its study, and visual diagrams of its core mechanisms, designed for researchers, scientists, and drug development professionals in the fields of metabolism, neuroscience, and pharmacology.

Introduction

The gut-brain axis is a bidirectional communication network that integrates gastrointestinal and central nervous system functions, playing a vital role in maintaining metabolic homeostasis.[1] This axis involves complex interactions through neural, endocrine, and immune pathways.[1] Recently, a novel signaling metabolite, this compound (Lac-Phe), was identified as a key player in this network.[2][3] It is formed from the condensation of L-lactate, a byproduct of strenuous exercise, and the essential amino acid L-phenylalanine.[2] The discovery of Lac-Phe as an "exerkine"—a molecule released in response to exercise—that suppresses appetite has provided a new molecular link between physical activity and metabolic benefits.[3][4]

This document serves as a technical resource, consolidating current knowledge on Lac-Phe. We will explore its enzymatic synthesis, its mechanism of action on hypothalamic neurons, and its broader implications for metabolic diseases like obesity. The guide also provides detailed methodologies to facilitate further research into this promising therapeutic target.

Biosynthesis and Regulation of this compound

The primary enzyme responsible for the synthesis of Lac-Phe is Cytosolic Nonspecific Dipeptidase 2 (CNDP2) , also known as Carnosine Dipeptidase 2.[5][6] CNDP2 catalyzes the formation of Lac-Phe through a process of reverse proteolysis, condensing L-lactate and L-phenylalanine.[2][6] This reaction is thermodynamically unfavorable but is driven forward by the high intracellular concentrations of its substrates that occur during specific physiological states.[2]

Key points on biosynthesis:

-

Enzyme: CNDP2, a highly conserved M20 family metallopeptidase that requires Mn²⁺ for full activity.[5][7]

-

Substrates: L-lactate and L-phenylalanine.[2]

-

Cellular Sources: CNDP2 is expressed ubiquitously. Key CNDP2+ cells involved in Lac-Phe production include immune cells (macrophages, monocytes), epithelial cells (notably in the gut and kidney), and microglial cells in the brain.[8][9][10]

-

Regulation: Lac-Phe production is significantly upregulated by:

-

Intense Exercise: Increased circulating levels of muscle-derived lactate drive Lac-Phe synthesis.[11] Sprint exercise induces the most dramatic increase, followed by resistance and endurance training.[2]

-

Metformin Administration: The anti-diabetic drug metformin inhibits mitochondrial complex I, leading to increased intracellular lactate from glycolysis, which in turn drives Lac-Phe production, particularly in intestinal epithelial cells.[12][13]

-

High-Calorie Diet: In rats, a high-calorie diet has been shown to induce changes in Lac-Phe levels in the brain, independent of exercise.[9][14]

-

The synthesis reaction is depicted in the diagram below.

Signaling Pathways and Mechanism of Action in the Gut-Brain Axis

Lac-Phe functions as a humoral signal, circulating in the bloodstream to exert its effects on the central nervous system, specifically within the hypothalamus, a key region for appetite regulation.[4][10]

Central Neuronal Circuitry

Recent studies have elucidated that Lac-Phe directly targets orexigenic (appetite-stimulating) Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus.[4]

-

Inhibition of AgRP Neurons: Lac-Phe exerts a direct inhibitory effect on AgRP neurons. The proposed mechanism involves the activation of ATP-sensitive potassium (KATP) channels on these neurons.[15]

-

Disinhibition of Anorexigenic Neurons: The inhibition of AgRP neurons leads to the subsequent activation of anorexigenic (appetite-suppressing) neurons in the paraventricular nucleus (PVH) of the hypothalamus, ultimately resulting in reduced food intake.[4][15]

This signaling cascade provides a direct molecular link from peripheral energy state (e.g., post-exercise) to central appetite control.

Potential G Protein-Coupled Receptor (GPCR) Involvement

While the AgRP neuron pathway is a primary mechanism, research also points to the potential involvement of GPCRs as receptors for Lac-Phe. Several orphan GPCRs have been shown to be activated by Lac-Phe or its precursor, L-phenylalanine.[16][17]

-

GPR139: This Gq-coupled receptor is highly expressed in the brain and is activated by L-phenylalanine and L-tryptophan at physiological concentrations (EC50 values in the 30-300 µM range).[3][18] More recent screening has identified GPR139 as a potential receptor for Lac-Phe itself.[16]

-

Other Candidate GPCRs: High-throughput screening has suggested that Lac-Phe may also activate GPR147, GPR154, GPR100, and GPR202.[16]

Activation of a Gq-coupled receptor like GPR139 would typically lead to the stimulation of Phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca²⁺) stores, a key second messenger in cellular signaling.[19]

Quantitative Data Summary

The physiological effects of Lac-Phe have been quantified in several key studies. The following tables summarize these findings.

Table 1: In Vivo Effects of Lac-Phe Administration in Diet-Induced Obese (DIO) Mice

| Parameter | Dosage & Administration | Observation | Reference |

|---|---|---|---|

| Food Intake | 50 mg/kg (single IP injection) | ~50% reduction over a 12-hour period compared to vehicle. | [2][20] |

| Cumulative Food Intake | 50 mg/kg/day (10 days, IP) | Significant reduction vs. vehicle. | [2][21] |

| Body Weight | 50 mg/kg/day (10 days, IP) | ~7% loss of body mass. | [18] |

| Adiposity | 50 mg/kg/day (10 days, IP) | Reduced adiposity and improved glucose homeostasis. | [10] |

| Locomotor Activity | 50 mg/kg (single IP injection) | No significant effect. | [2][10] |

| Oral Administration | N/A | No effect on food intake or body weight. |[8] |

Table 2: Plasma Concentrations of Lac-Phe in Humans

| Condition | Concentration Range | Observation | Reference |

|---|---|---|---|

| Baseline (Resting) | ~31.5 ± 10 nmol/L | Baseline levels in trained athletes. | [4][8] |

| Post-Exercise (Maximal) | ~101.0 ± 40.1 nmol/L | ~3-fold increase from baseline after exhaustive exercise. | [4][8][21] |

| Post-Exercise (Endurance) | Pronounced Increase | Significant increase from rest. |[16][22] |

Table 3: Receptor Activation Data

| Receptor | Ligand | Potency (EC₅₀) | Assay Type | Reference |

|---|---|---|---|---|

| GPR139 | L-Phenylalanine | 60 - 320 µM | Calcium Mobilization | [3][18] |

| GPR139 | L-Tryptophan | 49 - 220 µM | Calcium Mobilization | [3] |

| Various GPCRs | Lac-Phe | Micromolar Range | β-arrestin Recruitment |[16] |

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to investigate the function of Lac-Phe.

Protocol: Quantification of Lac-Phe in Plasma by LC-MS/MS

This protocol describes a standard method for the accurate quantification of this compound in biological matrices like plasma or dried blood spots using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Protein Precipitation): a. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample. b. Add 150-600 µL of ice-cold methanol or acetonitrile containing a deuterated internal standard (e.g., d5-lactoyl-phenylalanine).[4][23] The internal standard is critical for correcting matrix effects and procedural losses. c. Vortex vigorously for 30-60 seconds to precipitate proteins. d. Incubate at -20°C for 20 minutes or centrifuge immediately at >14,000 x g for 10 minutes at 4°C.[4][23] e. Carefully transfer the clear supernatant to a new tube. f. Dry the supernatant using a vacuum centrifuge. g. Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 10% acetonitrile in water) for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis: a. Chromatography: Use a reverse-phase C18 column for separation. b. Mobile Phases: Typically, a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is used. c. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). d. MRM Transitions: Define specific precursor-to-product ion transitions for both Lac-Phe and its deuterated internal standard. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. Two transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification.[7]

3. Quantification: a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. b. Determine the concentration of Lac-Phe in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol: In Vivo Assessment of Lac-Phe on Food Intake

This protocol outlines a typical experiment to assess the anorexigenic effects of Lac-Phe in a diet-induced obese (DIO) mouse model.

1. Animal Model and Acclimation: a. Use male C57BL/6J mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for several weeks.[8] b. House mice individually to allow for accurate food intake monitoring. c. Acclimate mice to handling and intraperitoneal (IP) injections by administering daily vehicle injections for 3-5 days until body weights stabilize.[8]

2. Compound Preparation and Administration: a. Prepare the Lac-Phe solution at the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose in a 25g mouse injected with 5 µL/g). b. The vehicle typically consists of a mixture such as 18:1:1 (by volume) of saline, Kolliphor EL, and DMSO to ensure solubility.[8] c. Randomly assign mice to treatment groups (e.g., Vehicle control, Lac-Phe). d. Administer the compound via IP injection at a consistent time each day.

3. Data Collection: a. Food Intake: Measure the weight of the food hopper at regular intervals (e.g., every 12 and 24 hours) to determine cumulative food intake. b. Body Weight: Record the body weight of each mouse daily, prior to injection. c. Locomotor Activity: If required, place mice in metabolic cages to monitor ambulatory activity to ensure the effects are not due to sedation.

4. Data Analysis: a. Compare the cumulative food intake and change in body weight between the Lac-Phe and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).[21]

Protocol: CNDP2 Enzymatic Activity Assay

This protocol describes an in vitro assay to measure the synthesis of Lac-Phe by the CNDP2 enzyme.

1. Reaction Setup: a. Prepare a reaction buffer: 25 mM Tris-HCl (pH 7.4) containing 0.1 mM MnCl₂.[5] b. In a microcentrifuge tube, combine the reaction buffer with the substrates: 10 mM L-lactate and 10 mM L-phenylalanine. c. Pre-warm the mixture to 37°C.

2. Enzyme Reaction: a. Initiate the reaction by adding 1 µg of recombinant human CNDP2 enzyme to the substrate mixture.[5] b. Incubate the reaction at 37°C for a set period (e.g., 30 minutes). c. Include negative controls, such as reactions without the enzyme or without one of the substrates.

3. Reaction Quenching and Sample Cleanup: a. Stop the reaction by adding 50 µL of acetic acid.[5] b. Centrifuge the sample to pellet the denatured enzyme (e.g., 5 min at >20,000 x g). c. To remove the excess lactate which can interfere with analysis, apply the supernatant to a solid-phase extraction (SPE) column (e.g., polymeric reversed phase).[5] d. Elute the product (Lac-Phe) and analyze using LC-MS/MS as described in Protocol 5.1.

4. Data Analysis: a. Quantify the amount of Lac-Phe produced and express it in arbitrary units or by comparison to a standard curve. Enzyme activity can be reported as the rate of product formation over time.

Therapeutic Potential and Future Directions

The discovery of Lac-Phe and its role in the gut-brain axis opens new avenues for therapeutic intervention in obesity and metabolic disorders.

-

Drug Development: Lac-Phe itself or mimetics that target its downstream signaling pathway (e.g., AgRP neurons or GPR139) could be developed as appetite-suppressing therapeutics.[15] A key challenge is bioavailability, as orally administered Lac-Phe is likely hydrolyzed in the digestive tract.[8]

-

Predictive Biomarker: Measuring the exercise-induced Lac-Phe response in individuals could serve as a biomarker to predict the effectiveness of exercise interventions for weight loss.[22]

-

Gut Microbiome: Given that gut epithelial cells are a major source of metformin-induced Lac-Phe, exploring how the gut microbiome influences lactate and phenylalanine availability could reveal new ways to modulate Lac-Phe production.[12]

Future research should focus on unequivocally identifying the specific receptor(s) for Lac-Phe, fully characterizing the downstream intracellular signaling cascades, and understanding the tissue-dependent effects and potential off-target liabilities of chronically elevated Lac-Phe levels.[23][24]

Conclusion

This compound is a conserved, exercise- and metformin-inducible metabolite that functions as a key signaling molecule within the gut-brain axis. By linking peripheral metabolic events to central appetite control centers in the hypothalamus, it provides a direct mechanism for regulating food intake and energy balance. The detailed protocols and quantitative data presented in this guide offer a foundational resource for the scientific community to further investigate the biology of Lac-Phe and explore its significant therapeutic potential for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. CNDP2: An Enzyme Linking Metabolism and Cardiovascular Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. forensicrti.org [forensicrti.org]

- 8. Frontiers | Proof-of-concept of a prior validated LC-MS/MS method for detection of this compound in dried blood spots before, during and after a performance diagnostic test of junior squad triathletes [frontiersin.org]

- 9. Measurement of intracellular Ca2+ mobilization to study GPCR signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An exercise-inducible metabolite that suppresses feeding and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lac-Phe: a central metabolic regulator and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. catalogue.curtin.edu.au [catalogue.curtin.edu.au]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

The Enzymatic Precision of CNDP2: A Deep Dive into the Synthesis of N-Lactoyl-Phenylalanine

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic kinetics and substrate specificity of Cytosolic Nonspecific Dipeptidase 2 (CNDP2), with a core focus on its role in the synthesis of the novel signaling molecule, N-lactoyl-phenylalanine. This document is intended to be a comprehensive resource for researchers in metabolism, oncology, and drug discovery, offering detailed data, experimental protocols, and visual representations of the underlying biochemical processes.

Executive Summary

Cytosolic Nonspecific Dipeptidase 2 (CNDP2), a member of the M20 metallopeptidase family, has been identified as the key enzyme responsible for the synthesis of N-lactoyl-amino acids, including the prominent this compound (Lac-Phe). This synthesis occurs through a process of reverse proteolysis, condensing lactate and amino acids. The formation of Lac-Phe, particularly in response to physical exercise, has unveiled a new dimension of metabolic signaling with implications for appetite regulation and potential therapeutic interventions in metabolic diseases and cancer. Understanding the kinetics and specificity of CNDP2 is paramount for harnessing its therapeutic potential. This guide summarizes the current knowledge, presents available quantitative data, and provides detailed methodologies for the study of this important enzyme.

CNDP2 Enzyme Kinetics

The synthesis of this compound by CNDP2 is a reversible reaction influenced by the intracellular concentrations of lactate and phenylalanine. While detailed Michaelis-Menten kinetic parameters (Km and Vmax) for the synthesis reaction are not extensively documented in publicly available literature, the equilibrium constant (K) has been determined, providing insight into the thermodynamic favorability of the reaction.

Table 1: Equilibrium Constant for this compound Synthesis by CNDP2

| Parameter | Value | Substrates | Enzyme Source | Reference |

| Equilibrium Constant (K) | 3.1 x 10⁻² M⁻¹ | Lactate and Phenylalanine | Recombinant Human CNDP2 | [1] |

This equilibrium constant indicates the balance between the forward (synthesis) and reverse (hydrolysis) reactions under the studied conditions.

CNDP2 Substrate Specificity

CNDP2 is characterized as a non-specific dipeptidase, capable of hydrolyzing a variety of dipeptides. Its activity is dependent on the presence of metal ions, with manganese (Mn²⁺) being required for full activity. Interestingly, zinc (Zn²⁺) can also act as a cofactor, but alters the substrate specificity of the enzyme for dipeptide hydrolysis.

In its reverse proteolytic function, CNDP2 can utilize a range of amino acids for the synthesis of N-lactoyl-amino acids. While phenylalanine is a key substrate, other amino acids can also be conjugated with lactate.

Table 2: Qualitative Substrate Specificity of CNDP2

| Function | Preferred Substrates (in order of preference where known) | Metal Ion Dependence | Notes | References |

| Dipeptide Hydrolysis | Cys-Gly, His-Ala, Gly-His, Gly-Leu, Thr-Thr, Ser-Thr/Thr-Ser | Mn²⁺ (full activity) | The zinc-activated form shows a different substrate profile, hydrolyzing Leu-His and Met-His. | [2] |

| N-Lactoyl-Amino Acid Synthesis | Phenylalanine, Leucine, Isoleucine, Valine, Tyrosine, Tryptophan, Methionine, Glycine | Mn²⁺ | The relative efficiency of synthesis for different amino acids has not been quantitatively reported. | [1] |

Experimental Protocols

Recombinant CNDP2 Expression and Purification

A reliable source of purified CNDP2 is essential for in vitro kinetic and specificity studies. Recombinant human and mouse CNDP2 are commercially available. For researchers wishing to produce the enzyme in-house, the following is a general protocol outline based on common protein expression and purification techniques.

Objective: To produce and purify recombinant CNDP2 for enzymatic assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the CNDP2 gene with an affinity tag (e.g., His-tag)

-

LB Broth and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MnCl₂)

-

SDS-PAGE reagents

Procedure:

-

Transform the CNDP2 expression vector into a suitable E. coli strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated affinity chromatography column.

-

Wash the column with Wash Buffer to remove non-specifically bound proteins.

-

Elute the recombinant CNDP2 with Elution Buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole and add the essential manganese cofactor.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the purified enzyme at -80°C in aliquots.

CNDP2 Kinetic Assay for this compound Synthesis

This protocol describes a method to determine the kinetic parameters of CNDP2 for the synthesis of this compound.

Objective: To measure the initial reaction velocities of this compound synthesis at varying substrate concentrations.

Materials:

-

Purified recombinant CNDP2

-

Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MnCl₂)

-

L-Lactate stock solution

-

L-Phenylalanine stock solution

-

This compound standard

-

Internal standard for LC-MS/MS (e.g., deuterated this compound)

-

Quenching solution (e.g., ice-cold methanol or acetonitrile)

-

LC-MS/MS system

Procedure:

-

Prepare a series of reaction mixtures with a fixed concentration of one substrate (e.g., L-Lactate at a saturating concentration) and varying concentrations of the other substrate (L-Phenylalanine).

-

Prepare a parallel set of reactions for the reciprocal experiment (fixed L-Phenylalanine, varying L-Lactate).

-

Pre-warm the reaction mixtures to 37°C.

-

Initiate the reaction by adding a known amount of purified CNDP2 to each reaction mixture.

-

Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range of product formation.

-

Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.

-

Clarify the samples by centrifugation.

-

Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

-

Calculate the initial reaction velocities (v₀) for each substrate concentration.

-

Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each substrate.

LC-MS/MS Method for this compound Quantification

Objective: To accurately quantify the concentration of this compound in in vitro reaction samples or biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate this compound from other components.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM):

-

This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized)

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z) (specific transitions for the deuterated standard)

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

The following diagrams illustrate key aspects of CNDP2 function and experimental workflows.

Caption: CNDP2 catalyzes the reversible synthesis of this compound.

Caption: Workflow for determining CNDP2 kinetic parameters.

Caption: this compound signaling in appetite regulation.

Implications for Drug Development

The discovery of CNDP2's role in producing the anorexigenic molecule this compound opens new avenues for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes. Strategies could focus on:

-

CNDP2 Activators: Small molecules that enhance the catalytic activity of CNDP2 could potentially increase the production of this compound, thereby mimicking the beneficial effects of exercise on appetite and metabolism.

-

CNDP2 Inhibitors: In the context of cancer, where some tumors may utilize CNDP2 for nutrient scavenging, inhibitors like bestatin could be explored to limit tumor growth.[3]

-

This compound Analogs: The development of stable, orally bioavailable analogs of this compound could provide a direct therapeutic agent for appetite suppression.

A thorough understanding of CNDP2's enzymatic properties is a critical first step in the rational design of such therapeutic agents.

Conclusion

CNDP2 is a multifaceted enzyme with a newly appreciated role in metabolic signaling through the synthesis of N-lactoyl-amino acids. While our understanding of its kinetic properties is still developing, the available data clearly indicate its importance in cellular metabolism and its potential as a therapeutic target. The experimental protocols and data presented in this guide provide a solid foundation for further research into the fascinating biology of CNDP2 and its product, this compound. Future studies focused on elucidating the detailed kinetic parameters and substrate specificity of CNDP2 will be invaluable for the advancement of novel therapeutics for a range of human diseases.

References

- 1. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnosine Dipeptidase(Cndp): An emerging therapeutic target for metabolic diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untitled Document [ucl.ac.uk]

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of N-lactoyl-phenylalanine (Lac-Phe)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-lactoyl-phenylalanine (Lac-Phe) is an exercise-induced metabolite that has garnered significant attention for its role in appetite suppression and metabolic regulation.[1][2] Understanding the mechanisms governing its cellular uptake and transport is crucial for elucidating its physiological functions and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on Lac-Phe transport, detailing the proteins involved in its cellular influx and efflux, the experimental methodologies used to study these processes, and the downstream signaling pathways it modulates. While significant strides have been made in identifying efflux transporters, the precise mechanisms of cellular uptake are still an active area of investigation, with strong evidence pointing towards the involvement of proton-coupled peptide transporters.

Cellular Transport of this compound: An Overview

The bioavailability and cellular activity of Lac-Phe are dictated by a series of transport mechanisms that govern its movement across cellular membranes. These processes include uptake into target cells, where it can exert its biological effects, and efflux from cells, including renal excretion.

Cellular Uptake: A Role for Peptide Transporters

While direct quantitative data on Lac-Phe uptake kinetics are still emerging, compelling evidence suggests that the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are the primary candidates for its cellular import. This hypothesis is based on the structural similarity of Lac-Phe to dipeptides, which are the natural substrates for these transporters.

-

PEPT1 (SLC15A1): Predominantly expressed in the apical membrane of intestinal epithelial cells, PEPT1 is a low-affinity, high-capacity transporter responsible for the absorption of dietary di- and tripeptides.[3] Its involvement would be critical for the oral bioavailability of Lac-Phe, although studies have shown that orally administered Lac-Phe has limited anti-obesity effects in mice, suggesting potential hydrolysis in the digestive tract.[1]

-

PEPT2 (SLC15A2): Found in various tissues, including the kidneys, brain, and lungs, PEPT2 is a high-affinity, low-capacity transporter.[4] Its broad tissue distribution suggests a role in the uptake of Lac-Phe into various target cells to elicit its systemic effects.

Cellular Efflux: Mechanisms of Export and Renal Excretion

The efflux of Lac-Phe from cells is better characterized, with several members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies implicated.

-

SLC17A1 and SLC17A3: These kidney-restricted transporters are key players in the renal excretion of Lac-Phe into the urine.[5] Studies have shown a strong genetic association between the SLC17A1-4 locus and urinary Lac-Phe levels in humans.[5] Genetic ablation of either SLC17A1 or SLC17A3 in mice leads to a significant reduction in urinary Lac-Phe levels.[5]

-

ABCC5 (MRP5): This member of the ABC transporter family has been shown to mediate the ATP-dependent efflux of Lac-Phe.[6] However, it is considered a low-affinity transporter for this substrate.[6]

Quantitative Data on this compound Transport

Quantitative data on the transport kinetics of Lac-Phe are currently limited, particularly for uptake transporters. The available data primarily pertains to efflux mechanisms.

| Transporter | Substrate | Cell/System | Kinetic Parameter | Value | Reference |

| ABCC5 | N-lac-Phe | Inside-out membrane vesicles | Km | ~1 mM | [6] |

| PEPT1 | fMet-Leu-Phe | Mouse Jejunum (in situ perfusion) | K0.5 | 1.6 ± 0.4 mM | [7] |

Note: The kinetic data for PEPT1 with fMet-Leu-Phe is included as a reference for a known tripeptide substrate, as direct kinetic data for Lac-Phe is not yet available.

Experimental Protocols for Studying this compound Transport

The investigation of Lac-Phe transport mechanisms employs a variety of in vitro cellular models and analytical techniques.

Cell Models

-

Caco-2 Cells: A human colon adenocarcinoma cell line that spontaneously differentiates into a polarized monolayer with characteristics of small intestinal enterocytes. It is the gold-standard in vitro model for studying intestinal drug and nutrient absorption, making it ideal for investigating PEPT1-mediated Lac-Phe uptake.[8][9]

-

HK-2 Cells: An immortalized human proximal tubule epithelial cell line used to study renal transport processes. While its expression of some key drug transporters is limited, it has been used to study the function of certain SLC transporters.[10]

-

HEK293 Cells (Human Embryonic Kidney 293): A versatile cell line for overexpressing specific transporter proteins (e.g., PEPT1, PEPT2, SLC17A1, SLC17A3, ABCC5) to study the transport of a particular substrate in a controlled manner.[5][6]

Uptake Assay Protocol (General)

This protocol is a generalized procedure for measuring the uptake of radiolabeled or unlabeled Lac-Phe in a cell monolayer, adaptable for Caco-2 or other relevant cell lines.

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and polarization.

-